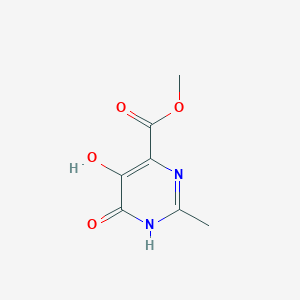

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Übersicht

Beschreibung

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The specific structure of this compound includes a pyrimidine ring with two hydroxyl groups at the 5 and 6 positions, a methyl group at the 2 position, and a carboxylate group at the 4 position. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidine derivatives and their properties, which can be extrapolated to hypothesize about the characteristics of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and may involve multiple steps, including the use of catalysts and specific reaction conditions. For example, the synthesis of related compounds such as methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction , while the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides is catalyzed by uranyl nitrate hexahydrate under ultrasonic conditions . These methods suggest that the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate could also involve catalytic systems and specific reaction media to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often determined using techniques such as X-ray diffraction and quantum chemical DFT analysis . These methods allow for the identification of the crystal structure and the conformation of the molecule. The presence of functional groups such as hydroxyl and carboxylate can influence the molecular conformation and intermolecular interactions, which are crucial for the compound's properties and potential applications.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and the formation of salts and esters . The reactivity of the hydroxyl and carboxylate groups in Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate would likely allow for similar reactions, potentially leading to the formation of new compounds with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the lipophilicity of methylated pyridazine carboxylic acids is affected by the presence of methyl groups . Similarly, the hydroxyl and methyl groups in Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate would contribute to its solubility, reactivity, and potential biological activity. The compound's ability to form hydrogen bonds and its electronic structure would also be important factors in determining its properties.

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Antifolate Therapy Personalization

Pharmacogenetics explores the optimization of therapy through genetic polymorphisms, focusing on how variations can affect drug efficacy and toxicity. The enzyme 5,10-Methylenetetrahydrofolate reductase (MTHFR) plays a crucial role in one-carbon metabolism, influencing the effectiveness of antifolate and fluoropyrimidine therapies. Studies highlight the importance of considering MTHFR polymorphisms, such as C677T and A1298C, in personalizing treatments with drugs like methotrexate and 5-fluorouracil to improve outcomes and mitigate adverse effects (De Mattia & Toffoli, 2009).

DNA Methylation and Epigenetic Modifications

DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to cytosine. This process can modulate gene expression and has implications in cancer, where abnormal methylation patterns can emerge. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in restoring normal gene function and exerting antitumor effects by reversing hypermethylation. These findings underscore the therapeutic potential of targeting DNA methylation in malignancies (Goffin & Eisenhauer, 2002).

Synthesis and Application of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core is a valuable scaffold in medicinal chemistry due to its bioavailability and synthetic versatility. Recent research has emphasized the use of hybrid catalysts in synthesizing various pyrano[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in developing new pharmaceuticals. Such studies highlight the importance of innovative synthetic methods in creating molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, also known as 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid methyl ester, is a derivative of pyrimidines It’s known that pyrimidine derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight (18415) suggests that it may have good bioavailability .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects, including anticancer and antihypertensive activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of pyrimidine derivatives .

Eigenschaften

IUPAC Name |

methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHIISJGSVKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716394 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878158-18-0 | |

| Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

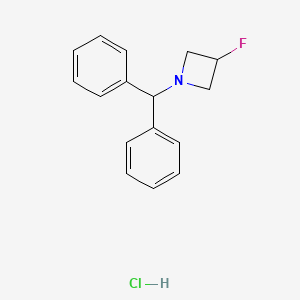

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

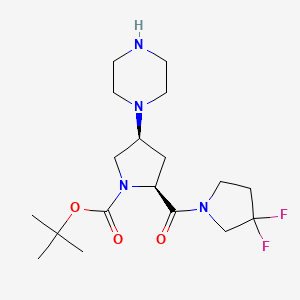

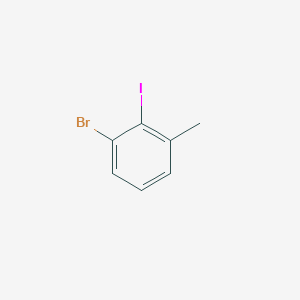

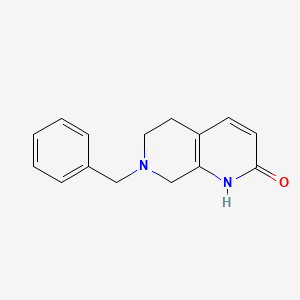

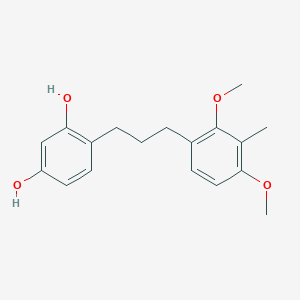

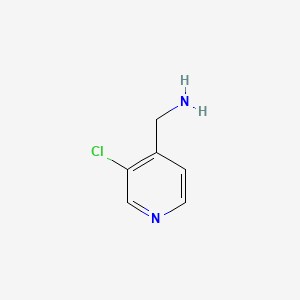

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)